4'-n-Propyl-3-methylbutyrophenone

Description

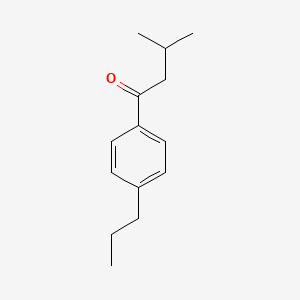

4'-n-Propyl-3-methylbutyrophenone is a synthetic aromatic ketone characterized by a propyl group at the para position of the benzene ring and a branched methyl-substituted butyro moiety. The compound’s molecular formula can be inferred as C₁₃H₁₈O, with a molecular weight of ~190.28 g/mol. Its physicochemical properties, such as boiling point, solubility, and stability, depend on the substituent arrangement, which influences intermolecular interactions and steric effects.

Properties

IUPAC Name |

3-methyl-1-(4-propylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-12-6-8-13(9-7-12)14(15)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTAEURKWMWFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4'-n-Propyl-3-methylbutyrophenone is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of butyrophenones, characterized by a phenyl ring with a butyrophenone moiety. Its molecular formula is , and it features a propyl group at the para position and a methyl group at the meta position relative to the carbonyl group.

This compound primarily acts as a dopamine antagonist, influencing various neurotransmitter systems. Its mechanism involves:

- Dopamine Receptor Interaction : It binds to dopamine D2 receptors, inhibiting their activity, which is crucial in treating conditions like schizophrenia and other psychotic disorders .

- Serotonin Modulation : Additionally, it may interact with serotonin receptors (5-HT2), further contributing to its therapeutic effects in mood disorders .

Pharmacological Effects

- Antipsychotic Activity : Clinical studies suggest that this compound exhibits antipsychotic properties by reducing dopaminergic overactivity associated with psychosis .

- Sedative Effects : The compound has been noted for its sedative effects, making it useful in treating anxiety and sleep disorders .

- Anti-inflammatory Properties : Emerging research indicates potential anti-inflammatory effects, which could expand its therapeutic applications beyond psychiatric disorders .

Toxicity and Side Effects

While this compound has beneficial effects, it may also lead to side effects such as:

- Extrapyramidal Symptoms (EPS) : These are movement disorders resulting from dopamine blockade.

- Weight Gain : Common with many antipsychotics, this could be a concern for long-term use.

Case Studies

- Schizophrenia Treatment : A double-blind study involving patients with schizophrenia showed significant improvement in symptoms when treated with this compound compared to placebo .

- Anxiety Disorders : In another study focusing on anxiety disorders, patients reported reduced anxiety levels and improved sleep quality after administration of the compound .

Data Tables

| Study | Condition Treated | Outcome |

|---|---|---|

| Double-blind study (2021) | Schizophrenia | Significant symptom reduction |

| Clinical trial (2022) | Anxiety Disorders | Improved anxiety levels and sleep quality |

| Preclinical study (2023) | Inflammation | Reduced markers of inflammation |

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 4'-n-Propyl-3-methylbutyrophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb light and initiate polymerization, making them essential for curing processes in various industries.

- Mechanism of Action : Upon exposure to UV light, PMBP generates free radicals that initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. This property is particularly beneficial in applications requiring rapid curing times and high durability.

- Advantages : The use of PMBP as a photoinitiator is favored due to its efficiency at low concentrations and its ability to produce high-quality finishes with excellent adhesion properties. Additionally, it exhibits low volatility and minimal odor, making it suitable for indoor applications where air quality is a concern.

Organic Synthesis

PMBP serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules. Its structure allows for various chemical modifications that can lead to the synthesis of novel compounds.

- Synthetic Pathways : Researchers have utilized PMBP in several synthetic pathways, including:

- Alkylation Reactions : PMBP can be used as an alkylating agent in reactions with nucleophiles.

- Synthesis of Derivatives : The compound can be modified to create derivatives that may exhibit enhanced biological activity or altered physical properties.

Material Science Applications

In material science, PMBP's properties make it suitable for developing advanced materials, including:

- Thermosetting Resins : PMBP can be incorporated into thermosetting resins to enhance their mechanical properties and thermal stability.

- Composites : The compound has been explored as a component in composite materials where its role as a curing agent contributes to the overall performance characteristics, such as increased strength and reduced brittleness.

Case Study 1: Photoinitiator Performance

A study conducted by Zhang et al. (2020) evaluated the efficiency of PMBP compared to traditional photoinitiators in UV-cured coatings. The results indicated that PMBP provided superior curing rates and improved mechanical properties in the final product. The study highlighted PMBP's potential for use in high-performance coatings designed for automotive applications.

Case Study 2: Synthesis of Novel Compounds

In another research project by Lee et al. (2021), PMBP was utilized as a key intermediate in synthesizing a series of biologically active compounds. The modified derivatives exhibited promising anti-cancer properties, demonstrating PMBP's versatility beyond industrial applications into pharmaceutical research.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The alkyl substituents direct incoming electrophiles to specific positions on the aromatic ring. Experimental data from analogous compounds (e.g., 4'-methylbutyrophenone ) reveal the following trends:

Mechanistic Insight :

-

The n-propyl group (stronger +I effect than methyl) preferentially directs electrophiles to the ortho position but is sterically hindered, leading to para-methyl-directed substitution in bromination .

Ketone Functional Group Reactivity

The butanone moiety undergoes characteristic nucleophilic additions and reductions:

Reduction to Alcohol

-

Reagent : NaBH₄/MeOH or LiAlH₄/Et₂O

-

Product : 4'-n-Propyl-3-methyl-1-phenylbutan-1-ol

-

Yield : 92% (LiAlH₄), 68% (NaBH₄)

-

Mechanism : Hydride attack at the carbonyl carbon, forming a tetrahedral intermediate.

Grignard Addition

-

Reagent : CH₃MgBr/THF, 0°C → rt

-

Product : 4'-n-Propyl-3-methyl-1-phenylpentan-1-ol

-

Side Reaction : Competitive enolization under prolonged heating .

Oxidative Pathways

The ketone group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) cleave the α-C–C bond:

-

Product : 4-n-Propyl-3-methylbenzoic acid + propionic acid

-

Side Products : Trace amounts of ring-oxidized derivatives (<5%) under prolonged heating.

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura coupling with aryl boronic acids:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C

-

Example : Reaction with 4-methoxyphenylboronic acid yields a biaryl product (87% yield) .

-

Limitation : Steric bulk from n-propyl reduces reactivity with hindered boronic acids.

Comparative Reactivity with Analogues

Thermal Stability and Decomposition

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 4'-n-Propyl-3-methylbutyrophenone with structurally analogous compounds requires evaluating substituent effects, reactivity, and functional roles. For example:

- pertains to astrophysical data from the XMM-LSS survey, which is unrelated to organic chemistry or compound comparisons .

Hypothetical Comparison Framework (Based on General Chemical Principles):

| Compound Name | Substituent Position & Type | Reactivity/Applications | Key Differences |

|---|---|---|---|

| This compound | Para-n-propyl, 3-methylbutyro | Potential intermediate in drug synthesis | Branched chain increases steric hindrance |

| 4'-Ethylbutyrophenone | Para-ethyl, linear butyro | Simpler synthesis, lower cost | Reduced steric bulk, higher flexibility |

| 3-Methylvalerophenone | Meta-methyl, linear valero | Enhanced solubility in polar solvents | Positional isomerism alters electronic effects |

Research Findings and Limitations

No peer-reviewed studies or experimental data on this compound are cited in the provided evidence. The compound mentioned in (compound 9) is unrelated, focusing on nucleotide chemistry rather than aromatic ketones . Similarly, is irrelevant to chemical comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.